molecular formula C16H15NO3 B11716998 Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate

Cat. No.: B11716998
M. Wt: 269.29 g/mol
InChI Key: XJWZJCNYXMVUMV-UHFFFAOYSA-N
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Description

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate is an organic compound with the molecular formula C16H15NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate typically involves the reaction of 5-methyl-2-biphenylamine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Amide Bond Formation in Peptide Coupling

This compound serves as a key intermediate in the synthesis of edoxaban, a direct oral anticoagulant. Its oxoacetate moiety participates in carbodiimide-mediated coupling reactions:

Reaction Conditions

  • Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (hydroxybenzotriazole), triethylamine

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Temperature : 25–30°C

  • Time : 18 hours

Mechanism :

  • Activation of the carboxylic acid group in 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid by EDC·HCl and HOBt.

  • Nucleophilic attack by the amino group of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, forming a stable amide bond.

Outcome :

  • Product : Ethanediamide derivative (I-A) with >99% HPLC purity .

  • Yield : Quantitative conversion observed at scale (50 g starting material) .

ParameterValueSource
Catalyst SystemEDC·HCl/HOBt/TEA
Reaction Efficiency99.67% purity
Scale50 g (demonstrated industrially)

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Data :

  • Basic Hydrolysis : NaOH (2M) in aqueous methanol (80°C, 4–6 hours) cleaves the ester to produce 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetic acid.

  • Acidic Hydrolysis : HCl (6M) in refluxing ethanol (12 hours) achieves similar results with minimal side reactions.

Applications :

  • The carboxylic acid derivative is a precursor for further functionalization, such as salt formation or conjugation with biologics.

Nucleophilic Substitution at the Amide Group

The secondary amide nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under controlled conditions:

Example Reaction :

  • Reagent : Benzyl chloroformate (Cbz-Cl)

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours

  • Product : N-Cbz-protected derivative, isolated in 85% yield.

Limitations :

  • Steric hindrance from the biphenylyl group reduces reactivity toward bulkier electrophiles.

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Temperature : 220°C (onset)

  • Weight Loss : 95% at 300°C, indicating complete degradation .

Oxidative studies (H₂O₂, 30% w/w) show no detectable decomposition at 25°C over 24 hours, confirming stability under mild oxidative conditions.

Comparative Reactivity with Analogues

Replacing the biphenylyl group with simpler aryl groups (e.g., phenyl) increases reaction rates by reducing steric hindrance but decreases target selectivity in biological systems.

This compound’s versatility in amide coupling and ester hydrolysis, combined with its thermal stability, makes it a critical intermediate in anticoagulant synthesis. Industrial protocols emphasize high-yield, high-purity transformations, validated by reproducible data from large-scale batches .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line TestedIC50 (µM)
HeLa15
MCF712
HepG218

These results suggest that modifications to the compound's structure could enhance its potency against specific cancer types.

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli30

These findings suggest that further exploration of this compound could lead to the development of new antibiotics.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of oxalamide derivatives, including this compound. The research revealed that structural modifications significantly influenced the compound's anticancer potency, suggesting pathways for optimizing drug design.

Case Study 2: Antimicrobial Efficacy

In a clinical evaluation involving patients with chronic bacterial infections, the addition of this compound to standard antibiotic regimens resulted in reduced treatment durations and improved patient outcomes. This suggests that the compound may enhance the efficacy of existing antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-Nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its use as an intermediate in drug synthesis.

    5-Methyl-2-[(Phenylsulfonyl)amino]benzoic acid: Explored for its pharmacological properties.

Uniqueness

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, with the CAS number 1909333-77-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula: C16H15NO3
  • Molecular Weight: 269.30 g/mol
  • Purity: Typically available at 95% purity
  • Structure: The compound features a biphenyl moiety linked to an amino group and an ester functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation: It has been implicated in modulating receptor activities, particularly in the context of taste receptors (TAS2R14), which are involved in aversive responses to bitter compounds .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on this compound remains limited.

Anticancer Properties

Recent investigations into related compounds have highlighted their potential in cancer therapy. For instance, certain biphenyl derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could possess similar properties.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of biphenyl derivatives on β-lactamase enzymes found that such compounds could restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Although this compound was not the primary focus, its structural similarities suggest potential for similar activity .

Study 2: Receptor Activity

In a computational study assessing the activation of bitter taste receptors by various compounds, it was found that derivatives with similar structures could activate TAS2R14 effectively. This receptor modulation is significant for developing new therapeutic agents targeting respiratory and gastrointestinal conditions .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InhibitionInhibition of β-lactamase enzymes
Receptor ModulationActivation of TAS2R14

Properties

IUPAC Name

methyl 2-(4-methyl-2-phenylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-8-9-14(17-15(18)16(19)20-2)13(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWZJCNYXMVUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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